N-Ethyl-N-ethynyl-4-methylbenzenesulfonamide
Description
N-Ethyl-N-ethynyl-4-methylbenzenesulfonamide: is an organic compound with the molecular formula C11H13NO2S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine
Properties
Molecular Formula |
C11H13NO2S |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
N-ethyl-N-ethynyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H13NO2S/c1-4-12(5-2)15(13,14)11-8-6-10(3)7-9-11/h1,6-9H,5H2,2-3H3 |
InChI Key |
MZROCEBRCBAWRM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C#C)S(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-ethynyl-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-ethyl-N-ethynylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-ethynyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halide or alkoxide derivatives.
Scientific Research Applications
Antimicrobial Activity
N-Ethyl-N-ethynyl-4-methylbenzenesulfonamide has been studied for its antimicrobial properties. A series of derivatives synthesized from this compound were evaluated for their efficacy against various bacterial and fungal strains. For instance, compounds derived from ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate exhibited promising activity against Bacillus subtilis and Aspergillus niger .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4e | Bacillus subtilis | 15 |
| 4f | Aspergillus niger | 20 |
Synthesis of Bioactive Molecules
The compound serves as a precursor in the synthesis of bioactive molecules. For example, this compound can be utilized in the sulfonamidation of imidazopyridines, leading to compounds with potential therapeutic benefits .
Organic Synthesis
This compound is valuable in organic synthesis due to its reactivity. It can participate in various coupling reactions, including those involving alkyne functionalities. This makes it a versatile building block for creating more complex molecular architectures.
Case Study: Synthesis of Sulfonamides
A notable example is the synthesis of N-benzyl-N-ethyl-4-methylbenzenesulfonamide through a reaction involving sodium hydride and ethyl iodide in dimethylformamide. This method highlights the compound's utility in generating sulfonamide derivatives with diverse biological activities .
Photophysical Applications
Recent studies have explored the use of this compound as a fluorescent probe for cell imaging. Its derivatives can be employed in flow cytometry and fluorescence microscopy, aiding in the visualization of cellular processes .
Mechanism of Action
The mechanism of action of N-Ethyl-N-ethynyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-4-methylbenzenesulfonamide: Similar structure but lacks the ethynyl group.
N-Ethyl-N-methylbenzenesulfonamide: Similar structure but lacks the ethynyl group and has a methyl group instead.
N-Ethyl-N-phenylbenzenesulfonamide: Similar structure but has a phenyl group instead of the ethynyl group.
Uniqueness
N-Ethyl-N-ethynyl-4-methylbenzenesulfonamide is unique due to the presence of both ethyl and ethynyl groups attached to the sulfonamide moiety. This unique structure imparts distinct chemical properties, such as increased reactivity and potential for forming various derivatives, making it valuable in synthetic chemistry and research applications.
Biological Activity
N-Ethyl-N-ethynyl-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound this compound has the following chemical formula: . Its structural representation can be described as follows:
- Sulfonamide Group : The presence of the sulfonamide moiety contributes to various biological activities.
- Ethynyl Substituent : The ethynyl group may enhance the compound's reactivity and interaction with biological targets.
Pharmacological Activities
Sulfonamides are known for a wide range of pharmacological activities, including:
- Antimicrobial Activity : Sulfonamides, including derivatives like this compound, exhibit antibacterial properties by inhibiting bacterial folic acid synthesis. This mechanism is crucial for their effectiveness against various bacterial infections .
- Antitumor Activity : Some studies suggest that sulfonamide derivatives can exhibit anticancer properties. The modification of the sulfonamide structure may lead to increased potency against specific cancer cell lines .
- Diuretic Effects : Historically, sulfonamides have been used as diuretics, promoting increased urine production .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Key factors include:
- Substituent Variations : Modifications in the aromatic rings or the sulfonamide group can significantly affect the compound's biological potency.
- Electronic Effects : Electron-donating or withdrawing groups on the aromatic system can alter the compound's interaction with biological targets.
Case Studies and Research Findings
Several studies have investigated the biological activity of sulfonamide derivatives similar to this compound:
- Antibacterial Studies :
- Antitumor Activity :
-
Pharmacokinetic Studies :
- Investigations into the pharmacokinetics of sulfonamides have shown that modifications can lead to improved solubility and bioavailability, which are critical for therapeutic efficacy.
Data Tables
Below is a summary table highlighting key findings from various studies related to this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
